molecular formula C15H19N3O4 B4049167 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B4049167
M. Wt: 305.33 g/mol
InChI Key: QXXBPUQYEORQFT-UHFFFAOYSA-N
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Description

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 305.13755610 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activities

This compound is part of a broader class of chemicals involved in the synthesis of novel heterocyclic compounds, demonstrating a range of biological activities. One study outlines the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, including similar pyrimidine derivatives, have been investigated for their analgesic and anti-inflammatory activities. They were found to exhibit significant inhibitory activity on COX-2 selectivity, with some compounds showing high levels of protection against pain and inflammation, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Applications

Research into 2,4-diaminopyrimidines substituted at position 5 has revealed compounds with marked inhibitory effects on retrovirus replication in cell culture. This includes potent inhibition against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, suggesting that pyrimidine derivatives could serve as a basis for antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Cytotoxicity and Potential Anticancer Activity

Several studies have synthesized and evaluated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives and related Schiff bases against different cancer cell lines. These compounds have shown varying degrees of cytotoxicity, offering insights into the development of new anticancer agents. The structural modifications and the presence of specific substituents have been linked to their activity, emphasizing the importance of chemical structure in therapeutic potential (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).

Antimicrobial and Enzyme Inhibition

The synthesis of chromone-pyrimidine coupled derivatives has been explored for their antimicrobial activities. Some compounds have shown significant antibacterial and antifungal effects, alongside promising enzyme inhibition properties. These findings suggest potential applications in addressing microbial infections and investigating enzyme-related biological pathways (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Antidiabetic Screening

Pyrimidine derivatives have also been evaluated for their antidiabetic potential through α-amylase inhibition assays, indicating possible roles in managing diabetes mellitus. The development of these compounds could contribute to new strategies for diabetes treatment, highlighting the diverse therapeutic applications of pyrimidine-based chemicals (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Properties

IUPAC Name

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-4-22-10-6-5-9(7-11(10)21-3)13-12(14(16)19)8(2)17-15(20)18-13/h5-7,13H,4H2,1-3H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXBPUQYEORQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.